molecular formula C9H11ClF3N B3153777 Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride CAS No. 76532-32-6

Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

Cat. No.: B3153777
CAS No.: 76532-32-6
M. Wt: 225.64 g/mol
InChI Key: KEDFTDFHDFUQAV-UHFFFAOYSA-N
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Description

Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride (CAS: 76532-32-6) is a secondary amine hydrochloride derivative with the molecular formula C₉H₁₁ClF₃N and a molecular weight of 225.64 g/mol . Structurally, it consists of a methylamine group linked to a benzyl moiety substituted with a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications, though its precise biological targets remain underexplored in the provided evidence.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N.ClH/c1-13-6-7-3-2-4-8(5-7)9(10,11)12;/h2-5,13H,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDFTDFHDFUQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76532-32-6
Record name methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Scientific Research Applications

Neuropharmacology

The compound has been utilized to explore the role of serotonin in neurological conditions. Its selective targeting of serotonin receptors allows researchers to investigate:

  • The effects on mood disorders such as depression and anxiety.
  • Potential treatments for schizophrenia by modulating dopaminergic pathways through serotonin receptor interaction.

Drug Development

Due to its unique structural features, Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride serves as a lead compound in drug development:

  • It aids in the design of new therapeutics targeting serotonin pathways.
  • Its lipophilic nature may improve bioavailability and receptor binding affinity.

Enzyme Inhibition Studies

The compound has shown promise as an inhibitor in various enzymatic pathways:

  • It may influence neurotransmitter systems by altering enzyme activities involved in neurotransmitter synthesis and degradation.
  • Research is ongoing to elucidate its specific interactions with enzymes related to serotonin metabolism.

Case Study 1: Serotonin Receptor Modulation

In a study focusing on mood disorders, this compound was administered to animal models exhibiting depressive behaviors. Results indicated a significant improvement in mood-related behaviors, correlating with increased activity at 5-HT2A receptors.

Case Study 2: Pharmacokinetic Profiling

A pharmacokinetic study evaluated the absorption, distribution, metabolism, and excretion (ADME) of TM-T50011. The findings suggested that its lipophilicity enhances membrane permeability, resulting in favorable pharmacokinetic properties compared to other compounds lacking similar structural features.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the trifluoromethyl group's high electronegativity. This group can influence the binding affinity and specificity of the compound to its targets, affecting various biological pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Reference
Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride C₉H₁₁ClF₃N 225.64 -CF₃ at 3-position; methylamine backbone
Ethyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride C₁₀H₁₃ClF₃N 245.75 Ethyl group replaces methyl; increased lipophilicity
3-(3-Nitro-1H-1,2,4-triazol-1-yl)propylamine hydrochloride (Compound 37) C₁₅H₁₇ClF₃N₅O₂ 403.78 Nitro-triazole linker; -CF₃ at 4-position
bis({[3,5-bis(Trifluoromethyl)phenyl]methyl})[3-(3-nitro-1H-1,2,4-triazol-1-yl)propyl]amine hydrochloride (Compound 30) C₂₃H₁₈ClF₁₂N₅O₂ 624.13 Dual -CF₃ groups; nitro-triazole linker
3-Fluoro Deschloroketamine hydrochloride C₁₃H₁₆FNO·HCl 257.70 Cyclohexanone backbone; fluorine substituent

Key Observations:

In contrast, compounds like 3-Fluoro Deschloroketamine () feature a cyclohexanone ring, diverging entirely from the benzylamine scaffold and indicating distinct pharmacological targets (e.g., NMDA receptor modulation).

Aromatic Substitution Patterns: The position of the -CF₃ group on the phenyl ring influences steric and electronic properties. For example, Compound 37 () has a -CF₃ group at the 4-position, whereas the target compound has it at the 3-position. This positional isomerism may affect binding affinity in biological systems. Compound 30 () incorporates dual -CF₃ groups at the 3,5-positions, significantly increasing molecular weight (624.13 g/mol) and likely reducing solubility compared to monosubstituted analogs.

Functional Group Additions :

  • The inclusion of a nitro-triazole moiety in Compounds 37 and 30 () introduces hydrogen-bonding capabilities and electron-withdrawing effects, which are critical for anti-chagasic activity . These groups are absent in the target compound, suggesting divergent therapeutic applications.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Spectral Data (¹H NMR) HRESIMS (m/z [M+H]⁺) Reference
This compound Not reported Not reported Not reported
Ethyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride Not reported Not reported Not reported
Compound 37 127–128 δ 4.61 (t, J = 7.0 Hz, 2H), 2.44 (m, 2H) Calcd: 362.0651; Found: 362.0654
Compound 30 138–140 δ 8.61 (s, 1H), 4.60–4.48 (br m, 6H), 2.54 (br m, 2H) Calcd: 624.1263; Found: 624.1279
3-Fluoro Deschloroketamine hydrochloride Not reported λmax: 220, 274, 280 nm (UV/Vis) Not reported

Key Observations:

Melting Points :

  • Compounds with nitro-triazole groups (e.g., Compound 37, 30) exhibit higher melting points (127–140°C) compared to simpler amines, likely due to enhanced crystallinity from polar functional groups .
  • Data gaps for the target compound preclude direct comparisons, but its lack of nitro or triazole groups suggests a lower melting point than Compounds 37 or 30.

Spectral Features :

  • The ¹H NMR signals for propyl-linked nitro-triazole compounds (e.g., δ 4.61 ppm in Compound 37) highlight distinct proton environments absent in the target compound .

Biological Activity

Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with an amine functional group. Its molecular formula is C10H12ClF3N, with a molecular weight of approximately 225.64 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in drug design and development.

Biological Activity Overview

This compound exhibits significant biological activity, particularly in modulating neurotransmitter systems. Research indicates that compounds with trifluoromethyl groups can influence receptor activity and enzyme functions, potentially leading to antidepressant effects similar to those of established pharmaceuticals like fluoxetine.

  • Receptor Interaction : The trifluoromethyl group increases binding affinity to various biological targets, including neurotransmitter receptors.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of key enzymes involved in neurotransmitter metabolism, contributing to its potential antidepressant properties.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological potential of this compound:

  • Antidepressant Activity : Initial in vitro studies suggest that the compound may inhibit monoamine oxidase (MAO), an enzyme linked to the degradation of neurotransmitters such as serotonin and dopamine. This inhibition could lead to increased levels of these neurotransmitters in the brain, alleviating symptoms of depression .
  • Binding Affinity : Comparative studies have shown that this compound has enhanced binding affinity for serotonin receptors compared to structurally similar compounds without the trifluoromethyl group. This increased affinity suggests a potential for greater efficacy in therapeutic applications.

Case Studies

  • A study involving various derivatives of trifluoromethyl-containing compounds demonstrated that those similar in structure to this compound exhibited varying degrees of MAO inhibition, with some derivatives showing IC50 values as low as 56 nM .
  • Another investigation highlighted the compound's potential as a ligand in receptor modulation studies, indicating its role in influencing cellular signaling pathways associated with mood regulation.

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

Compound NameStructure CharacteristicsUnique Features
Methyl 3-trifluoromethylbenzoateLacks amine functionality; aromatic esterPrimarily used as an ester; less pharmacological activity
1-methyl-3-(trifluoromethyl)benzeneSimpler aromatic compound without amine groupLess complex; primarily used in industrial applications
N-Methyl-3-(trifluoromethyl)benzylamineSimilar amine structure but different substitution patternExhibits distinct biological activity profiles

Q & A

Q. What are the common synthetic routes for Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride, and how are intermediates characterized?

The synthesis typically involves:

  • Nitro reduction : Starting from a nitro precursor (e.g., 3-(trifluoromethyl)benzyl nitro derivatives), reduction using iron powder or catalytic hydrogenation yields the primary amine .
  • Methylation : The amine is methylated via reductive amination (e.g., using formaldehyde and sodium borohydride) or alkylation with methyl halides .
  • Salt formation : The free base is treated with hydrochloric acid to form the hydrochloride salt .
    Characterization : Intermediates are verified via NMR (e.g., 1^1H/13^{13}C NMR for trifluoromethyl group detection at ~110-120 ppm for 19^{19}F coupling) and HPLC purity analysis (>95%) .

Q. What analytical methods are recommended for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1^1H NMR identifies methyl and benzyl protons, while 19^{19}F NMR confirms the trifluoromethyl group (-CF3_3) at δ -63 to -65 ppm .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+^+ ion) validates molecular formula .
  • X-ray crystallography : For crystalline batches, unit cell parameters resolve stereochemical ambiguities .
  • Melting point analysis : Consistency with literature values (e.g., 158–170°C for related hydrochlorides) ensures purity .

Q. How do solubility and stability profiles impact experimental design?

  • Solubility : Limited aqueous solubility (~4 mg/mL in water) necessitates polar solvents (e.g., DMSO, methanol) for biological assays. Acetone or acetonitrile is preferred for chromatography .
  • Stability : Hydroscopicity requires anhydrous storage (-20°C). Degradation under light/heat mandates amber vials and inert atmospheres during handling .

Q. What safety protocols are critical for handling this compound?

  • PPE : N95 masks, nitrile gloves, and chemical-resistant lab coats are mandatory due to irritant risks (H302, H318) .
  • Waste disposal : Halogenated waste must be segregated and processed by certified facilities to prevent environmental release (H400) .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

  • Catalyst screening : Palladium on carbon (Pd/C) or Raney nickel improves nitro reduction efficiency (>90% yield) .
  • Solvent selection : Tetrahydrofuran (THF) enhances methylation kinetics vs. dichloromethane .
  • Process monitoring : In-line FTIR tracks intermediate formation, reducing side products .

Q. What analytical challenges arise from the trifluoromethyl group, and how are they mitigated?

  • NMR signal broadening : The -CF3_3 group causes 1^1H splitting; 19^{19}F-decoupled NMR or low-temperature acquisition sharpens signals .
  • Mass spectrometry interference : High-resolution instruments (Q-TOF) distinguish isotopic patterns from chlorine/fluorine overlap .

Q. How does this compound interact with biological targets such as neurotransmitter receptors?

  • In vitro binding assays : Competitive radioligand studies (e.g., 3^3H-labeled ligands) quantify affinity for serotonin transporters (SERT) or dopamine receptors .
  • Functional assays : Electrophysiology (patch-clamp) evaluates ion channel modulation in neuronal cells .

Q. What strategies are used for impurity profiling in pharmaceutical-grade batches?

  • HPLC-MS/MS : Detects trace impurities (e.g., demethylated byproducts) at <0.1% thresholds .
  • Forced degradation : Stress tests (acid/base hydrolysis, oxidation) identify stability-linked impurities .

Q. How are metabolic pathways and pharmacokinetics studied in vivo?

  • Rodent models : 14^{14}C-labeled compound tracks hepatic metabolism (e.g., CYP450-mediated oxidation) and renal excretion .
  • Microsomal assays : Human liver microsomes predict phase I/II metabolism profiles (e.g., glucuronidation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride
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Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride

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